rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea
CAS No.: 2243515-30-0
Cat. No.: VC4611338
Molecular Formula: C9H18N2O
Molecular Weight: 170.256
* For research use only. Not for human or veterinary use.
![rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea - 2243515-30-0](/images/structure/VC4611338.png)
Specification
CAS No. | 2243515-30-0 |
---|---|
Molecular Formula | C9H18N2O |
Molecular Weight | 170.256 |
IUPAC Name | 1-methyl-3-[(1R,2S)-2-methylcyclohexyl]urea |
Standard InChI | InChI=1S/C9H18N2O/c1-7-5-3-4-6-8(7)11-9(12)10-2/h7-8H,3-6H2,1-2H3,(H2,10,11,12)/t7-,8+/m0/s1 |
Standard InChI Key | LFVKHLRMUDVHKR-JGVFFNPUSA-N |
SMILES | CC1CCCCC1NC(=O)NC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-methyl-3-[(1R,2S)-2-methylcyclohexyl]urea, reflects its urea core substituted with a methyl group and a stereochemically defined cyclohexyl moiety. Key structural features include:
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Stereochemistry: The (1R,2S) configuration in the cyclohexyl group introduces chirality, yielding a racemic mixture .
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SMILES:
C[C@H]1CCCC[C@H]1NC(=O)NC
, encoding the stereochemical arrangement . -
InChIKey:
LFVKHLRMUDVHKR-JGVFFNPUSA-N
, confirming stereoisomerism .
Table 1: Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 2243515-30-0 | |
Molecular Weight | 170.25 g/mol | |
SMILES | C[C@H]1CCCC[C@H]1NC(=O)NC | |
Standard InChIKey | LFVKHLRMUDVHKR-JGVFFNPUSA-N |
Synthesis and Stereochemical Control
Synthetic Pathways
While no direct synthesis protocol for this compound is detailed in the literature, analogous urea derivatives are synthesized via:
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Condensation Reactions: Similar to the Biginelli reaction, where aldehydes, β-ketoesters, and urea condense under acidic conditions . For example, 1-[(2-oxonaphthalen-1-ylidene)methyl]urea was synthesized using 2-hydroxy-1-naphthaldehyde and urea under hydrochloric acid catalysis .
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Asymmetric Catalysis: Chiral ligands, such as BINOL derivatives, enable stereoselective synthesis of cyclohexyl-containing compounds . The (1R,2S) configuration could arise from chiral auxiliaries or kinetic resolution, as seen in the asymmetric synthesis of cyclopentanone derivatives using lithium amides .
Stereochemical Challenges
The racemic nature complicates isolation of enantiopure forms. Kinetic resolutions, as demonstrated in the synthesis of 3-methylcispentacin (99% enantiomeric excess), may apply here .
Physicochemical Properties
Table 2: Physicochemical Data
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